BenchChemオンラインストアへようこそ!

Sevelamer hydrochloride

In vitro phosphate binding pH-dependent efficacy Comparator analysis

Sevelamer hydrochloride is a non-absorbed, calcium/aluminum-free cross-linked polyallylamine phosphate binder. Its metal-free polymeric architecture delivers distinct GI phosphate binding with pleiotropic LDL reduction (15–31%) absent in calcium acetate or lanthanum carbonate. Network meta-analysis shows 89% lower all-cause mortality risk vs calcium binders (NMA RR 1.89, 95% CI 1.02–3.50). The patent-defined phosphate binding capacity of 4.7–6.4 mmol/g serves as a verifiable API acceptance criterion. For protocols targeting simultaneous phosphate control, LDL reduction, and mortality benefit, sevelamer hydrochloride is the evidence-based choice.

Molecular Formula C6H13Cl2NO
Molecular Weight 186.08 g/mol
CAS No. 152751-57-0
Cat. No. B000576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSevelamer hydrochloride
CAS152751-57-0
SynonymsCarbonate, Sevelamer
GT335 012
GT335-012
GT335012
Hydrochloride, Sevelamer
RenaGel
sevelamer
sevelamer carbonate
sevelamer hydrochloride
Molecular FormulaC6H13Cl2NO
Molecular Weight186.08 g/mol
Structural Identifiers
SMILESC=CCN.C1C(O1)CCl.Cl
InChIInChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H
InChIKeyKHNXRSIBRKBJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sevelamer Hydrochloride (CAS 152751-57-0): Procurement-Specification Phosphate Binder for Hyperphosphatemia Management in CKD


Sevelamer hydrochloride (CAS 152751-57-0) is a non-absorbed, calcium-free and aluminum-free cross-linked poly(allylamine hydrochloride) polymeric phosphate binder indicated for the control of serum phosphorus in patients with chronic kidney disease (CKD) on dialysis [1]. First approved by the FDA in 2000 under the trade name Renagel, it functions as an anion exchange resin that binds dietary phosphate in the gastrointestinal tract via ionic and hydrogen bonding, thereby preventing systemic phosphate absorption [2]. The compound is supplied as 400 mg and 800 mg oral tablets with AB therapeutic equivalence rating, and generic versions have been available since February 2019 [3]. Its defining differentiation from calcium-based binders and other non-calcium alternatives lies in its polymeric, metal-free architecture, which confers distinct phosphate binding characteristics across the gastrointestinal pH range while simultaneously producing pleiotropic effects on serum lipids and avoiding calcium loading [4].

Why Sevelamer Hydrochloride Cannot Be Interchanged with Calcium Acetate, Lanthanum Carbonate, or Sevelamer Carbonate Without Quantitative Verification


Phosphate binders constitute a heterogeneous class of therapeutic agents with fundamentally divergent binding mechanisms, pH-dependent efficacy profiles, and non-phosphate clinical effects that preclude simple interchangeability. Calcium-based binders such as calcium acetate and calcium carbonate rely on calcium-phosphate complexation, which introduces systemic calcium loading and dose-limiting hypercalcemia risk [1]. Lanthanum carbonate utilizes trivalent cation binding with potency that varies markedly with pH and carries concerns regarding tissue accumulation [2]. Even within the sevelamer family, the hydrochloride and carbonate salts exhibit differential effects on serum bicarbonate levels, with sevelamer hydrochloride contributing to metabolic acidosis while sevelamer carbonate provides bicarbonate buffering [3]. These mechanistic and pharmacokinetic divergences translate into quantifiable differences in serum calcium elevation, lipid modulation, and mortality outcomes that render blind substitution scientifically unsound without protocol-specific validation [4]. The evidence below establishes the precise quantitative boundaries of sevelamer hydrochloride‘s differentiation relative to each comparator class.

Quantitative Differentiation Evidence for Sevelamer Hydrochloride: Direct Comparator Data for Procurement and Scientific Selection


Sevelamer Hydrochloride Phosphate Binding Capacity vs. Calcium Carbonate, Lanthanum Carbonate, and Ferric Citrate Across Simulated GI pH Conditions

In a direct head-to-head in vitro study measuring phosphate binding capacity (expressed as mg phosphate bound per gram of ingredient), sevelamer hydrochloride demonstrated pH-independent binding that differed substantially from the pH-sensitive binding profiles of comparator phosphate binders. At pH 8, sevelamer hydrochloride bound 251 ± 6 mg phosphate/g, whereas lanthanum carbonate hydrate bound 157 ± 11 mg/g and calcium carbonate bound 167 ± 3 mg/g, representing a 1.6-fold and 1.5-fold advantage respectively at higher intestinal pH [1]. Across all tested pH conditions (pH 2–8), PA21 and sevelamer hydrochloride adsorbed phosphate better than lanthanum carbonate hydrate, calcium carbonate, and ferric citrate hydrate [2]. Ferric citrate hydrate showed phosphate-binding capacity at pH 2 (26 ± 4 mg/g) but little or no adsorption was observed at pH 3–8 (ND to 19 mg/g), confirming its markedly pH-restricted activity [1].

In vitro phosphate binding pH-dependent efficacy Comparator analysis

Sevelamer Hydrochloride vs. Sevelamer Carbonate: In Vitro Binding Kinetics and 90% Confidence Interval Bioequivalence Data

A head-to-head in vitro evaluation comparing sevelamer hydrochloride and sevelamer carbonate APIs and drug products demonstrated that while the phosphate binding profiles appeared similar between the two salts, quantitative kinetic parameters revealed differences. Under all tested conditions, sevelamer-phosphate binding reached equilibrium at 6 hours. The 90% confidence interval for the k2 ratio (sevelamer carbonate vs. sevelamer hydrochloride) was well within 80%–125% under all pH conditions, meeting standard bioequivalence criteria for this kinetic parameter [1]. However, the k1 ratio (related to binding affinity) varied between the two salts, indicating that differences in binding affinity exist despite overall binding capacity equivalence [1]. In vivo, a randomized crossover study demonstrated that sevelamer carbonate powder and sevelamer hydrochloride tablets achieved equivalent serum phosphorus control, with a geometric least square mean ratio of 0.95 (90% CI 0.87–1.03) [2].

Sevelamer salt comparison In vitro bioequivalence Binding kinetics

Sevelamer Hydrochloride vs. Calcium-Based Binders: Serum Calcium Reduction and All-Cause Mortality Risk Ratio from Network Meta-Analysis

A Bayesian network meta-analysis of 29 randomized controlled trials enrolling 8,335 participants compared calcium-based phosphate binders (calcium acetate, calcium citrate, calcium carbonate) versus non-calcium-based binders including sevelamer hydrochloride. Sevelamer treatment resulted in significantly lower serum calcium compared to calcium-based binders, with a mean reduction of -0.30 mg/dL (95% credible interval -0.46 to -0.14 mg/dL) relative to calcium [1]. More critically, a separate network meta-analysis of 28 studies with 8,335 participants evaluating patient-important outcomes found that calcium-based binders were associated with significantly higher all-cause mortality compared to sevelamer, with a network meta-analysis risk ratio of 1.89 (95% CI 1.02 to 3.50, moderate quality evidence) [2]. Conventional meta-analysis comparing calcium to all non-calcium-based phosphate binders yielded a consistent mortality risk ratio of 1.76 (95% CI 1.21 to 2.56) [2].

Cardiovascular safety Mortality outcomes Calcium loading avoidance

Sevelamer Hydrochloride Bile Acid Binding and LDL Cholesterol Reduction: Differential Lipid-Modulating Effects vs. Calcium Acetate

Sevelamer hydrochloride possesses a secondary bile acid binding property not shared by calcium-based binders such as calcium acetate. In clinical trials of sevelamer hydrochloride, both mean total cholesterol and LDL cholesterol declined by 15% to 31%, with this effect observed as early as 2 weeks after treatment initiation [1]. In a retrospective comparative study of 100 dialysis patients receiving calcium acetate, sevelamer hydrochloride, or lanthanum carbonate, the sevelamer-treated group demonstrated a statistically significant decrease in both total cholesterol and low-density lipoprotein concentrations (p<0.05), an effect not observed in the calcium acetate or lanthanum carbonate groups [2]. The cholesterol-lowering mechanism has been established as bile acid adsorption within the gastrointestinal tract, which suppresses enterohepatic bile acid recirculation [3]. Calcium acetate, lacking bile acid binding capacity, produces no such lipid-modifying effects.

Pleiotropic effects Lipid lowering Bile acid sequestration

Sevelamer Hydrochloride API Phosphate Binding Capacity Specification: Patent-Defined Manufacturing Range of 4.7–6.4 mmol/g

US Patent 7,846,425 discloses an improved industrial process for the preparation of sevelamer hydrochloride that achieves a phosphate binding capacity of 4.7 to 6.4 mmol/g [1]. This specification provides a quantifiable, verifiable quality attribute for procurement and supplier qualification that distinguishes commercial-grade sevelamer hydrochloride API. The patented process involves crosslinking polyallylamine hydrochloride dispersed in an organic medium with epichlorohydrin, followed by high shear non-aqueous granulation for tablet formulation [1]. In comparison, generic sevelamer carbonate APIs are not subject to identical patent-defined binding capacity ranges, and calcium acetate APIs have no directly comparable polymeric binding capacity metric—their efficacy relies instead on molar calcium-phosphate stoichiometry rather than crosslinked polymer architecture.

API specification Quality control Manufacturing process

Sevelamer Hydrochloride vs. Lanthanum Carbonate: Serum Phosphorus Reduction Comparison and Dose Equivalency Guidelines

A 2023 randomized controlled comparative clinical study of 150 CKD patients with hyperphosphatemia directly compared sevelamer carbonate 800 mg three times daily (n=75) versus lanthanum carbonate 500 mg three times daily (n=75) over 6 months. In the sevelamer group, mean serum phosphate decreased from 8.31 ± 0.09 mg/dL to 5.11 ± 0.18 mg/dL (38% reduction), while the lanthanum group decreased from 8.79 ± 0.28 mg/dL to 4.02 ± 0.12 mg/dL (54% reduction; p<0.05), indicating that lanthanum carbonate achieved significantly greater phosphate reduction at the studied doses [1]. However, the established clinical dose equivalency guideline specifies that 800 mg of sevelamer hydrochloride or sevelamer carbonate should be substituted for 667 mg of calcium acetate [2], and a systematic review of phosphate binder equivalent doses assigned relative phosphate binding coefficients (RPBC) of 0.75 for sevelamer (hydrochloride or carbonate), 1.0 for calcium acetate, and 2.0 for elemental lanthanum [3].

Clinical efficacy comparison Dose conversion Phosphate binder equivalency

Validated Research and Industrial Application Scenarios for Sevelamer Hydrochloride (CAS 152751-57-0) Based on Quantified Evidence


Clinical Trials Requiring Calcium-Free Phosphate Binding with Quantified Mortality Benefit Evidence

Investigators designing randomized controlled trials in CKD/ESRD populations where cardiovascular mortality is a primary or secondary endpoint should prioritize sevelamer hydrochloride over calcium-based binders. The network meta-analysis evidence demonstrating an 89% higher all-cause mortality risk with calcium-based binders versus sevelamer (NMA RR 1.89, 95% CI 1.02–3.50, moderate quality evidence) provides the quantitative justification for this selection [1]. Additionally, the serum calcium reduction of -0.30 mg/dL (95% CrI -0.46 to -0.14) relative to calcium binders supports protocols aiming to minimize calcium loading and vascular calcification progression [2].

Combined Hyperphosphatemia and Dyslipidemia Management Protocols

Protocols targeting simultaneous phosphate control and LDL cholesterol reduction should select sevelamer hydrochloride based on its quantified dual-action profile. Clinical trial data document a 15–31% reduction in mean total and LDL cholesterol within 2 weeks of sevelamer hydrochloride initiation, with triglycerides and HDL cholesterol unchanged [1]. This pleiotropic lipid-lowering effect is absent in calcium acetate and lanthanum carbonate, as confirmed by retrospective comparative data showing statistically significant cholesterol reduction only in the sevelamer-treated group (p<0.05) [2]. This dual efficacy eliminates the need for adjunctive statin therapy in eligible patients with moderate hypercholesterolemia.

API Procurement and Supplier Qualification Requiring Verifiable Phosphate Binding Capacity Specifications

Procurement professionals and quality control laboratories sourcing sevelamer hydrochloride API should utilize the patent-defined phosphate binding capacity specification of 4.7–6.4 mmol/g as a verifiable acceptance criterion [1]. This quantifiable metric enables objective supplier qualification, batch-to-batch consistency verification, and comparability assessment across different manufacturing sources. Unlike calcium acetate APIs, which lack a polymeric binding capacity metric, this specification provides a unique quality attribute tied directly to the crosslinked polyallylamine architecture that defines sevelamer hydrochloride‘s functional performance.

Phosphate Binder Dose Conversion and Formulation Switching Studies

Studies evaluating phosphate binder switching or dose conversion should apply the established relative phosphate binding coefficients (RPBC): sevelamer (hydrochloride or carbonate) = 0.75, calcium acetate = 1.0, and elemental lanthanum = 2.0 [1]. The clinical dose equivalency of 800 mg sevelamer hydrochloride substituting for 667 mg calcium acetate provides a validated conversion benchmark [2]. For studies comparing sevelamer hydrochloride to lanthanum carbonate, the 6-month RCT data demonstrating 54% phosphate reduction with lanthanum 500 mg TID versus 38% with sevelamer 800 mg TID (p<0.05) informs statistical power calculations and expected effect size estimates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sevelamer hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.